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Circulin-B

Cat. No.: B1577481
Attention: For research use only. Not for human or veterinary use.
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Description

Circulin-B is a macrocyclic peptide belonging to the cyclotide family, originally isolated from the plant Chassalia parviflora . Cyclotides are characterized by a unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, forming a structural motif known as the cyclic cystine knot (CCK) . This compact and rigid structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making cyclotides like this compound valuable scaffolds in drug design and structural biology research . This peptide has demonstrated significant biological activities in scientific studies. It was one of the first cyclotides identified for its potent ability to inhibit the cytopathic effect of HIV infection . Beyond its anti-HIV properties, this compound exhibits broad-spectrum antimicrobial activity, impacting both Gram-positive and Gram-negative bacteria . Research into its mechanism of action suggests that its biological effects are related to interactions with cell membranes, and that the presence and location of cationic residues may be a key requirement for its activity against Gram-negative bacteria . The combination of a stable architecture and potent, multi-target biological profile makes this compound an excellent candidate for researchers exploring novel antimicrobial and antiviral agents, as well as for studies in peptide engineering and stability. This product is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial

sequence

GVIPCGESCVFIPCISTLLGCSCKNKVCYRN

Origin of Product

United States

Discovery, Isolation, and Structural Elucidation of Circulin B

Origin and Natural Occurrence of Circulin-B

This compound is a naturally occurring peptide found in plants. It was initially discovered as part of a natural products-based anti-HIV screening program conducted by the US National Cancer Institute. nih.gov This screening initiative identified compounds with anti-HIV activity from extracts of the African tropical tree Chassalia parvifolia. nih.govresearchgate.netpnas.org this compound, along with Circulin-A, were identified as the bioactive compounds responsible for this activity. nih.govresearchgate.netcabidigitallibrary.org

This compound belongs to the cyclotide family, which are small proteins typically found in plants from several families, including Violaceae, Rubiaceae, Cucurbitaceae, Fabaceae, and Solanaceae. researchgate.netuq.edu.auuq.edu.auuq.edu.auuq.edu.au Chassalia parvifolia, the source organism for this compound, is a member of the Rubiaceae family. researchgate.netnih.govebi.ac.uk While cyclotides are common in the Violaceae family, occurring in almost all examined species, they are found in approximately 5% of plants in the Rubiaceae family. xiahepublishing.comdiva-portal.org Cyclotides, including this compound, are thought to play a role in plant defense mechanisms against pests and pathogens. nih.govresearchgate.netpnas.orguq.edu.au

Methodologies for this compound Isolation and Purification

The isolation and purification of cyclotides like this compound from plant biomass typically involve a series of extraction and chromatographic steps. Early studies on related macrocyclic peptides from Bacillus circulans utilized fermentation followed by extraction and carbon chromatography for isolation. asm.org

For plant-derived cyclotides, a general fractionation protocol has been described. This often involves initial pre-extraction with organic solvents like dichloromethane, followed by extraction with aqueous ethanol. researchgate.net To remove interfering substances, steps such as tannin removal with polyamide and removal of low-molecular-weight components using size-exclusion chromatography (e.g., Sephadex G-10) may be employed. researchgate.net Solid-phase extraction using reversed-phase cartridges can be used for the final removal of salts and polysaccharides. researchgate.net

More specific to cyclotides, extracts from Chassalia parvifolia were processed by partitioning with water, concentrating the water/methanol layer, and freeze-drying. nih.gov The dried product was then re-dissolved in water and purified using preparative reverse-phase (RP) C18 column chromatography. nih.gov Peptides were identified based on their characteristic HPLC retention times and masses determined by mass spectrometry. nih.gov

High-performance liquid chromatography (HPLC) is a key technique for the purification of cyclotides, allowing for the separation of individual peptide components from complex mixtures. oup.comunl.pt The use of gradients with solvents like water/trifluoroacetic acid and acetonitrile (B52724) is common in RP-HPLC for cyclotide purification. nih.govunl.pt

Advanced Spectroscopic and Analytical Techniques for this compound Structural Elucidation

The structural elucidation of this compound has relied heavily on advanced spectroscopic and analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass spectrometry, including techniques like electrospray ionization (ESI-MS) and tandem mass spectrometry (MS/MS), is essential for determining the molecular weight and amino acid sequence of peptides. oup.comkarary.edu.sd Analysis of disulfide linkage patterns in cyclotides like this compound has also been performed using techniques involving mass spectrometry following chemical modifications such as reduction and alkylation. uq.edu.auacs.org

The unique structural features of this compound, including its head-to-tail cyclized peptide backbone and the knotted arrangement of its three disulfide bonds (cyclic cystine knot or CCK motif), were elucidated through these techniques. nih.govresearchgate.netpnas.orguq.edu.au this compound contains six conserved cysteine residues that form three disulfide bonds, contributing significantly to its structural stability. researchgate.netacs.org The disulfide connectivity in cyclotides is typically I-IV, II-V, and III-VI. xiahepublishing.com

While Circulin-A and this compound share sequence similarity, spectroscopic analysis has revealed differences in the orientation of residues in their structures, leading to distinct conformations and activities. researchgate.netpsu.edu For instance, the position of cationic residues in this compound is more exposed compared to Circulin-A, which influences its interaction with membranes. researchgate.netpsu.edu

The Protein Data Bank (PDB) entry 2ERI contains the solution structure of this compound, determined by solution NMR. nih.govebi.ac.uk This entry provides valuable data on the 3D structure, including the ensemble of NMR models. ebi.ac.uk

Data on this compound's molecular weight has been determined through analytical techniques. PubChem lists the molecular weight as 1155.4 g/mol , computed by PubChem, and 1154.74992724 Da, computed by PubChem. nih.gov Another source indicates a theoretical weight of 3.31 KDa (3310 Da) for the 31-amino acid chain. ebi.ac.uk Differences in reported molecular weight might be due to variations in calculation methods or the presence of associated molecules in some preparations.

Here is a summary table of key data related to this compound's origin and characteristics:

FeatureDetailSource Organism
Compound TypeCyclotide (Macrocyclic peptide)Chassalia parvifolia
Plant FamilyRubiaceaeChassalia parvifolia
Discovery ContextAnti-HIV screening programN/A
Structural MotifCyclic Cystine Knot (CCK)N/A
Amino Acid Length31 residuesN/A
Disulfide Bonds3 (I-IV, II-V, III-VI connectivity)N/A
PubChem CID10374062N/A
PDB ID2ERI (Solution structure)N/A
Theoretical Weight3.31 KDaN/A
Computed MW (PubChem)1155.4 g/mol , 1154.74992724 DaN/A

Biosynthesis and Synthetic Strategies for Circulin B

Elucidation of Circulin-B Biosynthetic Pathways

The biosynthesis of cyclotides, including this compound, involves a complex process within plant cells. Unlike linear peptides synthesized by non-ribosomal mechanisms, cyclotides are ribosomally synthesized as linear precursor proteins. nih.govnih.gov These precursors undergo a series of post-translational modifications to yield the mature, cyclic peptide. nih.gov

Identification of Enzymatic Machinery in this compound Production

The key enzymatic player in cyclotide biosynthesis is asparaginyl endoproteinase (AEP). nih.gov AEP is crucial for the peptide cyclization step, facilitating the formation of the head-to-tail peptide bond. nih.gov This enzyme cleaves the linear precursor at a specific site and ligates the termini, resulting in the cyclic structure. Research has shown that AEPs can process cyclotide-encoding precursors, highlighting their central role in this pathway. uq.edu.au

Precursor Molecules and Intermediates in this compound Biosynthesis

This compound is synthesized from a linear precursor protein encoded by a gene in the plant genome. pnas.org This precursor typically contains an N-terminal signal sequence for translocation into the endoplasmic reticulum, a pro-region, the mature cyclotide sequence (containing the six conserved cysteine residues), and a C-terminal tail. nih.govpnas.org The mature cyclotide sequence is embedded within this larger protein. pnas.org While specific intermediates for this compound biosynthesis are not extensively detailed in the provided search results, the general pathway for cyclotides involves the linear precursor undergoing oxidative folding to form the correct disulfide bonds before the final cyclization step mediated by AEP. uq.edu.au The presence of six cysteine residues in the precursor is essential for the formation of the three disulfide bonds that define the cystine knot motif. researchgate.netuq.edu.au

Chemical Synthesis Approaches for this compound and its Analogues

Chemical synthesis provides an alternative route to obtain this compound and to generate analogues for studying structure-activity relationships. sci-hub.se The synthesis of cyclic peptides, especially those with complex disulfide frameworks like cyclotides, presents significant challenges. nih.govsci-hub.se

Total Synthesis Strategies for this compound

Early attempts at chemical synthesis of circular proteins faced difficulties with traditional methods due to challenges like epimerization and oligomerization. nih.govsci-hub.se A breakthrough in the total synthesis of cyclotides, including this compound, was achieved using entropy-driven ligation chemistry. nih.gov This approach, conceptually different from conventional enthalpy-driven methods, proved more effective for the cyclization of larger peptides. nih.gov

One successful strategy for the total synthesis of this compound involved stepwise solid-phase synthesis of the linear peptide chain, followed by an orthogonal cyclization method and a two-step oxidation procedure to establish the defined disulfide connectivities. researchgate.net This biomimetic strategy aimed to produce the cyclic amide backbone and the three disulfide bonds with specific pairings. researchgate.netnih.gov The total synthesis has confirmed the disulfide connectivity of this compound, which contains a cystine-knot motif with 1-4, 2-5, and 3-6 pairings. nih.govnih.gov

Another approach explored for cyclotide synthesis is Native Chemical Ligation (NCL)-mediated cyclization, typically followed by oxidative folding. rsc.org The thia-zip reaction, an extension of NCL, has been applied to synthesize cysteine-rich cyclic peptides like cyclotides. sci-hub.se This reaction involves thiolactone exchanges followed by an S-to-N-acyl transfer to form the cyclic peptide. sci-hub.se

For the synthesis of this compound and other cyclotides, Boc chemistry has been employed in solid-phase peptide synthesis (SPPS), utilizing linkers that generate a peptide α-thioester upon cleavage. uq.edu.au This linear peptide precursor, with CysIV positioned at the N-terminus and a Gly residue at the C-terminus, can then undergo backbone cyclization in solution. uq.edu.au

Genetic and Metabolic Engineering for Enhanced this compound Production

Given the potential applications of cyclotides, including the antimicrobial activity of this compound, there is interest in developing cost-effective production systems. researchgate.netrsc.orguq.edu.au Plant-based production is being explored as an advanced strategy. uq.edu.au

Genetic engineering approaches aim to enhance the production of cyclotides in plants. This involves expressing cyclotide precursor genes in suitable plant hosts. uq.edu.au Research has investigated the expression of heterologous cyclotide genes in different plant species. uq.edu.au Challenges exist in achieving detectable levels of processed cyclic peptides, suggesting the need for optimizing factors such as subcellular targeting signals, protease cleavage sites, and the involvement of AEP enzymes. uq.edu.au Genetic engineering can also target specific genes involved in the biosynthetic pathway to improve yield. researchgate.net

Metabolic engineering involves modifying cellular pathways to enhance the production of desired compounds. frontiersin.orgmdpi.comyoutube.com For cyclotides like this compound, metabolic engineering strategies could focus on optimizing the expression and activity of the enzymes involved in the biosynthetic pathway, particularly AEPs, and potentially engineering the plant's cellular environment to favor correct folding and cyclization. While the provided information does not detail specific metabolic engineering strategies for this compound production, general approaches in metabolic engineering involve enhancing biosynthesis, improving substrate utilization, and minimizing product degradation. mdpi.com Future metabolic engineering efforts could potentially include engineering plants to secrete proteases or peptidases to better process precursor proteins. frontiersin.org

Molecular and Cellular Mechanisms of Action of Circulin B

Identification and Validation of Circulin-B Molecular Targets

The identification of specific molecular targets is crucial for understanding the precise mechanisms by which this compound exerts its effects. Research suggests that, similar to other antimicrobial peptides and cyclotides, this compound's activity is closely linked to its interaction with cellular membranes, particularly those of target pathogens. acs.orgresearchgate.netnih.govwindows.net

Receptor Binding and Ligand-Target Interaction Studies of this compound

While some peptides exert their effects by binding to specific protein receptors, the primary mechanism proposed for many cyclotides, including this compound, involves direct interaction with cell membranes. acs.orgresearchgate.netnih.gov This interaction is often initiated by electrostatic attraction between the positively charged residues on the peptide and the negatively charged lipids prevalent in bacterial membranes. acs.orgresearchgate.net

Studies comparing this compound to other cyclotides like kalata B1 suggest that differences in charged residues can influence membrane interaction and subsequent activity. acs.org For instance, the presence of additional positively charged residues in this compound compared to kalata B1 may contribute to differences in hemolytic activity. acs.org

Although direct binding to specific protein receptors is not the primary proposed mechanism for the antimicrobial activity of this compound, some studies on other cyclotides have explored receptor interactions. For example, the first identified cyclotide was found to selectively target G-protein coupled oxytocin (B344502) and vasopressin receptors. xiahepublishing.com However, specific protein receptor targets for the antimicrobial or anti-HIV activity of this compound have not been extensively documented in the provided search results.

Ligand-target interaction studies often involve techniques such as measuring binding affinities and observing conformational changes upon interaction. Computational studies have investigated the structural stability and membrane-associated free energy of this compound, suggesting its favorable interaction with cell lipids. nih.gov This supports the hypothesis that membrane binding is a key step in its mechanism of action. nih.gov

Nucleic Acid Interactions and DNA/RNA Modulation by this compound

Information regarding direct interactions between this compound and nucleic acids (DNA or RNA) is limited in the provided search results. While some antimicrobial agents are known to exert their effects by binding to or modulating DNA or RNA synthesis annualreviews.organnualreviews.org, the primary focus for this compound's mechanism of action has been on membrane interactions.

General studies on protein-nucleic acid interactions highlight that proteins can bind to DNA and RNA through various forces, influencing their structure and function. thermofisher.com These interactions are crucial for processes like transcription, translation, and DNA repair. thermofisher.com However, there is no specific data in the search results demonstrating that this compound directly binds to or modulates DNA or RNA as a primary mechanism for its observed biological activities. One search result mentions that nucleic acid and protein synthesis were inhibited by polymyxin (B74138) B, another peptide, and notes studies indicating interaction annualreviews.org, but this is not specific to this compound.

Intracellular Signaling Pathways Modulated by this compound

The modulation of intracellular signaling pathways by this compound is likely a consequence of its initial interactions with the cell, particularly membrane disruption or potential, though less documented, receptor binding. Changes in membrane integrity can trigger downstream signaling cascades. acs.orgresearchgate.net

Analysis of Upstream and Downstream Effectors of this compound Action

Given the proposed membrane-disrupting mechanism, upstream effectors of this compound action would likely involve the physical interaction with the cell membrane, leading to changes in membrane potential, permeability, and ultimately, cell lysis. acs.orgresearchgate.net The presence of cationic residues in this compound is considered an important factor in this initial interaction with negatively charged bacterial membranes. acs.orgresearchgate.net

Downstream effectors could include cellular responses to membrane stress and damage. While specific signaling pathways activated or inhibited by this compound have not been detailed in the provided search results, membrane disruption by antimicrobial peptides can lead to ion leakage, depolarization, and disruption of essential cellular processes. researchgate.net

Research on other peptides and cellular systems provides examples of how peptide-receptor interactions can activate intracellular signaling pathways, including those involving second messenger systems like cAMP or calcium signaling pathways. patsnap.comamericanpeptidesociety.org Additionally, peptide signaling can influence transcription factors, altering gene and protein expression. nih.gov However, these are general examples and not specifically attributed to this compound in the provided context.

Crosstalk and Integration with Other Cellular Signaling Networks Mediated by this compound

The extent to which this compound engages in crosstalk or integrates with other cellular signaling networks is not explicitly described in the provided information. However, if this compound's interaction with cells leads to significant membrane perturbation or triggers stress responses, it is plausible that these events could influence or be influenced by other existing cellular signaling pathways.

Cellular signaling networks are known to be highly interconnected, with significant crosstalk occurring between different pathways to coordinate cellular responses. nih.govnih.govmdpi.com For instance, studies on B cell receptor (BCR) signaling highlight the intricate crosstalk between different receptors and their downstream mediators. nih.govnih.gov Similarly, plant signaling peptides are known to interact with membrane-embedded receptor kinases, initiating intracellular signaling that integrates with other pathways to control growth and stress responses. frontiersin.org

While the specific details of how this compound might integrate with or modulate these complex networks are not available in the search results, its impact on cellular viability and function suggests that it likely influences key cellular processes that are regulated by interconnected signaling pathways.

Cellular Responses and Phenotypic Changes Induced by this compound

The interaction of this compound with target cells can lead to a variety of cellular responses, ranging from alterations in gene and protein expression to impacts on fundamental processes like cellular homeostasis, stress responses, cell cycle progression, and programmed cell death. Understanding these responses is crucial for elucidating the full spectrum of this compound's biological activities.

Transcriptomic and Proteomic Profiling in Response to this compound

Transcriptomic and proteomic profiling techniques are powerful tools for globally assessing the cellular impact of compounds like this compound. Transcriptomics involves measuring the activity of thousands of genes simultaneously to create a snapshot of cellular function, revealing how cells react to specific treatments wikipedia.org. Proteomics, on the other hand, focuses on the large-scale study of proteins, providing insights into protein expression levels and modifications.

Studies investigating the transcriptomic profile of host cells exposed to cyclotides, including this compound, suggest that these peptides can influence gene expression, potentially aiding host defense systems cusat.ac.in. While specific detailed transcriptomic data solely for this compound is limited in the provided search results, the broader context of cyclotide research indicates that such profiling is a relevant area of investigation acs.orguq.edu.au. Gene expression profiling can distinguish between cells in different states or show their reaction to treatment wikipedia.org. For instance, changes in gene expression patterns have been observed in response to various stimuli, and techniques like microarrays and RNA-Seq are employed for this analysis wikipedia.orgnih.gov.

Proteomic analysis has been utilized in cyclotide research to identify and characterize these peptides at the protein level acs.org. Quantitative proteomics can identify the upregulation or downregulation of proteins following cellular stimulation biorxiv.org. For example, studies on B cell activation by lipopolysaccharide (LPS) used quantitative proteomics to identify changes in protein expression related to metabolic pathways biorxiv.org. While direct proteomic profiling specifically detailing cellular protein changes induced solely by this compound is not extensively detailed in the provided snippets, the application of proteomics in analyzing cyclotide diversity and expression suggests its relevance in understanding this compound's cellular targets and downstream effects acs.orgxiahepublishing.com.

Modulation of Cellular Homeostasis and Stress Responses by this compound

Cellular homeostasis refers to the maintenance of a stable internal environment within cells, essential for their proper function and survival mdpi.com. Stress responses are the cellular mechanisms activated to counteract various internal or external insults, such as oxidative stress, endoplasmic reticulum stress, or pathogen invasion mdpi.com.

Cyclotides, as plant defense peptides, are believed to play a role in protecting host plants from pathogens and pests xiahepublishing.comresearchgate.net. This defensive function often involves interacting with cellular membranes and potentially triggering stress responses or modulating cellular homeostasis in target organisms windows.net. While the provided information does not offer specific details on how this compound directly modulates cellular homeostasis or specific stress response pathways (like oxidative or ER stress), the general understanding of cyclotides suggests potential interactions with cellular systems that maintain balance researchgate.net. For example, calcium homeostasis is known to play important roles in the internalization and activities of some small synthetic antifungal peptides, highlighting the link between peptide activity and cellular ion balance biorxiv.org. Dipeptidyl peptidases (DP) 8 and 9 have been implicated in cellular homeostasis and energy metabolism through their effects on various substrates nih.gov. The broad biological activities of cyclotides, including antimicrobial effects, imply an interaction with fundamental cellular processes that could involve the modulation of homeostasis or the induction of stress responses in target cells researchgate.netmdpi.com.

Impact on Cell Cycle Progression and Apoptotic Pathways by this compound

The cell cycle is a tightly regulated series of events that leads to cell division, while apoptosis, or programmed cell death (PCD), is a crucial process for eliminating damaged or unnecessary cells mdpi.comwikipedia.org. Cyclotides have been reported to exhibit various biological activities, including anti-tumor effects, which often involve the modulation of cell cycle progression and the induction of apoptosis xiahepublishing.com.

Apoptosis is characterized by specific morphological changes and is mediated by a cascade of cysteine proteases known as caspases atlasgeneticsoncology.orgbio-techne.com. The process can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways promega.debio-techne.com. The intrinsic pathway involves the release of pro-apoptotic factors like cytochrome c from mitochondria, leading to the formation of the apoptosome and activation of caspase-9, which in turn activates executioner caspases like caspase-3 promega.dethermofisher.com. The extrinsic pathway involves the activation of death receptors, leading to the formation of a death-inducing signaling complex (DISC) and activation of initiator caspases like caspase-8 bio-techne.comresearchgate.net.

Some cyclotides have demonstrated the ability to induce apoptosis in cancer cells xiahepublishing.com. This induction can involve the activation of caspase-dependent pathways mdpi.com. For instance, the activation of caspase-9 can lead to the activation of caspase-3, resulting in the disintegration of cellular components researchgate.net. While direct evidence detailing this compound's specific impact on cell cycle regulatory proteins (like cyclins or cyclin-dependent kinases) or its precise mechanism of interaction with apoptotic pathways is not extensively provided in the search results, the known anti-tumor activities of related cyclotides strongly suggest that this compound may influence these processes xiahepublishing.commdpi.com. Cell cycle arrest and cell death are often coupled processes, particularly in the context of differentiation or in response to cellular insults nih.gov. Inhibitors of cyclin-dependent kinases (CDKs), such as p18 and p21, can induce cell cycle arrest nih.gov. Cyclin B is a key regulator of the cell cycle, and its degradation is essential for progression through mitosis nih.govnih.gov. Interference with cyclin B degradation can lead to mitotic arrest nih.gov.

The ability of cyclotides to induce cell death, including through programmed cell death pathways, has been noted diva-portal.org. This can occur via caspase-dependent or caspase-independent mechanisms anr.frscielo.org. The release of mitochondrial factors, such as cytochrome c, can facilitate caspase activation nih.gov.

Further detailed research is needed to fully elucidate the specific transcriptomic and proteomic changes, the precise mechanisms of modulating cellular homeostasis and stress responses, and the exact pathways involved in cell cycle arrest and apoptosis induction by this compound.

Biological Activities and Roles of Circulin B in Pre Clinical Models

Antimicrobial Properties of Circulin-B (non-human pathogenic models)

This compound has been identified as an antimicrobial peptide (AMP) with activity against various microbes. researchgate.netrsc.org Its mechanism of action is reported to involve targeting and interacting with lipid membranes, potentially through pore formation. researchgate.net The cationic nature and surface-exposed hydrophobic patch of cyclotides, including this compound, are considered integral to their potency. researchgate.netpsu.edu

Spectrum of Antimicrobial Activity of this compound

Pre-clinical studies have shown that this compound exhibits a broader antimicrobial spectrum compared to some other cyclotides like Circulin A and kalata B1. nih.govpsu.eduresearchgate.net While Circulin A and kalata B1 primarily show high activity against Gram-positive bacteria such as Staphylococcus aureus, this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govpsu.eduresearchgate.net

Specifically, this compound has shown potent activity against Escherichia coli, a Gram-negative bacterium, with a minimum inhibitory concentration (MIC) of 0.41 μM in some assays. nih.govnih.gov It has also shown activity against other Gram-negative bacteria tested, including Pseudomonas aeruginosa and Klebsiella oxytoca. nih.govnih.gov Against Staphylococcus aureus, a Gram-positive bacterium, this compound was found to be moderately active. nih.govpsu.eduresearchgate.net

In addition to its antibacterial activity, this compound has also shown moderate activity against certain fungi, such as Candida kefyr and Candida tropicalis. nih.govnih.gov However, it was found to be inactive against Candida albicans. nih.govnih.gov

The antimicrobial activity of this compound, like some other AMPs, can be salt-dependent, suggesting that initial interactions with microbial surfaces may involve electrostatic forces. nih.govnih.gov

Here is a summary of this compound's antimicrobial spectrum based on reported pre-clinical findings:

Microorganism (Non-human pathogenic models)Gram StainActivityMinimum Inhibitory Concentration (MIC)
Escherichia coliGram-negativePotent0.41 μM nih.govnih.gov
Pseudomonas aeruginosaGram-negativeActiveNot specified in snippets
Klebsiella oxytocaGram-negativeActiveNot specified in snippets
Proteus vulgarisGram-negativeActiveNot specified in snippets
Staphylococcus aureusGram-positiveModerately activeNot specified in snippets
Candida kefyrFungusModerately activeNot specified in snippets
Candida tropicalisFungusModerately activeNot specified in snippets
Candida albicansFungusInactiveNot applicable

Mechanisms of Microbial Resistance to this compound

While research specifically detailing microbial resistance mechanisms to this compound is limited in the provided snippets, general mechanisms of antibacterial resistance in bacteria include limiting drug uptake, modification of the drug target, enzymatic inactivation of the drug, and active efflux of the drug. frontiersin.orgnih.gov These mechanisms can be intrinsic to the microorganism or acquired. frontiersin.orgnih.gov

Some bacteria are reported to be resistant to Circulin B, although the specific mechanisms for this resistance are not detailed in the provided search results. researchgate.net Understanding these mechanisms is crucial for developing strategies to mitigate the development of resistance. frontiersin.org

Immunomodulatory Effects of this compound (in vitro and non-human in vivo models)

Beyond its direct antimicrobial actions, this compound may also exert immunomodulatory effects. Antimicrobial peptides, in general, are known to influence the immune system, acting as effectors of innate immunity and modulating various immune responses. mdpi.commdpi.com

Modulation of Immune Cell Activation and Function by this compound

Antimicrobial peptides can interact directly with host immune cells, influencing their activation and function. mdpi.com This can include effects on the proliferation and activity of lymphocytes (T and B cells) and phagocytic cells like macrophages and neutrophils. mdpi.commdpi.com

B cells, for instance, play a role in humoral immunity and can produce cytokines, with their function being regulated by their differentiation state and activation conditions. nih.govnih.gov T cells are involved in cell-mediated immunity, and their activation leads to rapid multiplication and differentiation into specialized subsets, including helper T cells that coordinate immune responses through cytokine release. merckmanuals.comcellsignal.com

Although direct evidence regarding this compound's modulation of specific immune cell activation and function is not present in the provided snippets, the general immunomodulatory potential of other peptides suggests this is an area of potential activity for this compound, given its classification as an AMP and cyclotide. researchgate.netrsc.orgmdpi.com

Antineoplastic Activity of this compound (in vitro and non-human in vivo cancer models)

Research indicates that cyclotides, as a class, hold potential as anticancer agents and have demonstrated toxicity against various cancer cell lines in vitro xiahepublishing.com. While the provided search results specifically mention the cytotoxic activity of other cyclotides like cycloviolacin O2 and parigidin-br3 against cancer cells researchgate.netmdpi.com, direct detailed information on the antineoplastic activity of this compound itself in in vitro or non-human in vivo cancer models is limited in the immediate search results. However, given that this compound is a member of the cyclotide family known for antitumor properties, it is plausible that it shares some of these activities. Studies on other cyclotides have shown cytotoxic effects on cell lines such as MCF-7 (breast cancer) and CACO2 (colorectal adenocarcinoma) researchgate.net.

Mechanisms of Cancer Cell Growth Inhibition and Apoptosis Induction by this compound

The general mechanism of action for cyclotides often involves interaction with biological membranes, leading to disruption researchgate.netxiahepublishing.com. This membrane interaction is thought to be mediated by the amphipathic nature of cyclotides, which possess both hydrophobic and hydrophilic regions xiahepublishing.com. For cyclotides with antitumor activity, this interaction with cancer cell membranes, which often have different lipid compositions and increased negative charge compared to normal cells, is considered a key factor in their selective toxicity mdpi.com.

While specific mechanisms for this compound's potential cancer cell growth inhibition and apoptosis induction are not explicitly detailed in the provided results, research on other peptides with anticancer activity suggests several possible pathways. These include the induction of apoptosis through mechanisms like mitochondrial membrane disruption and the activation of caspase pathways mdpi.comjmb.or.krmdpi.comtcichemicals.com. Some peptides can also interfere with intracellular signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin, PI3K/Akt, and JAK/STAT pathways ijbs.com. Inhibition of DNA synthesis and replication has also been observed with certain antitumor peptides explorationpub.com. Cell cycle arrest is another mechanism by which cancer cell growth can be inhibited mdpi.comkhanacademy.org.

Based on the broader understanding of cyclotides and other antimicrobial/antitumor peptides, the potential mechanisms for this compound could involve:

Membrane disruption: Interacting with and disrupting the integrity of cancer cell membranes researchgate.netxiahepublishing.commdpi.com.

Apoptosis induction: Triggering programmed cell death through pathways that may involve mitochondrial dysfunction or caspase activation mdpi.comjmb.or.krmdpi.comtcichemicals.com.

Interference with cell signaling: Modulating intracellular pathways that regulate cell growth, proliferation, and survival ijbs.com.

Cell cycle modulation: Halting the progression of the cell cycle in cancer cells mdpi.comkhanacademy.org.

Further research specifically on this compound is needed to elucidate its precise mechanisms of action in cancer cells.

Other Emerging Biological Activities of this compound (e.g., neuroprotection, metabolic regulation in non-human models)

The primary biological activities reported for this compound in the provided search results are related to its antimicrobial and anti-HIV properties researchgate.netmdpi.commdpi.comxiahepublishing.com. There is no direct information in the search results specifically detailing neuroprotective or metabolic regulatory activities of this compound in non-human models.

The search results do mention neuroprotection in the context of other peptides, particularly cationic arginine-rich peptides (CARPs), which have shown neuroprotective effects in rat and non-human primate models of stroke and traumatic brain injury frontiersin.orgmdpi.comnih.govnih.gov. These peptides are thought to act through multimodal mechanisms, including targeting ion channels, mitochondria, and oxidative stress pathways frontiersin.org.

Regarding metabolic regulation, the search results discuss metabolic profiling in a non-human primate model of maternal immune activation, highlighting changes in lipid, amino acid, and nucleotide metabolism nih.gov. They also touch upon the metabolic regulation of immune cells like dendritic cells frontiersin.org and the potential of certain peptides from mustard seeds to manage blood glucose by blocking enzymes and increasing insulin (B600854) absorption researchgate.net. However, none of these findings directly link this compound to metabolic regulatory roles.

Based on the available information, while this compound is known for its antimicrobial and anti-HIV activities, evidence for its involvement in neuroprotection or metabolic regulation in pre-clinical models is not present in the provided search results.

Structure Activity Relationships Sar and Analogue Development for Circulin B

Identification of Key Structural Motifs Governing Circulin-B Biological Activity

Comparison of this compound with other cyclotides, such as Circulin-A and kalata B1, highlights the importance of specific residue differences and their impact on the molecule's surface properties and conformation. Despite high sequence similarity with Circulin-A, this compound possesses distinct structures and activities. psu.eduresearchgate.net For instance, this compound's structure is more similar to kalata B1, featuring three antiparallel β-sheets. psu.eduresearchgate.net Differences in residue orientation, such as a valine residue in this compound compared to an arginine in Circulin-A, can alter the conformation of cationic clusters, making these charged residues more exposed at the edge of the this compound molecule. psu.eduresearchgate.net This increased exposure of cationic residues in this compound is thought to contribute to its activity against both Gram-positive and Gram-negative bacteria, whereas Circulin-A and kalata B1 primarily show activity against Gram-positive bacteria. psu.eduresearchgate.net

The presence and location of cationic residues appear to be particularly important for activity against Gram-negative bacteria, suggesting that electrostatic interactions with the bacterial membrane play a significant role in this compound's antimicrobial mechanism. researchgate.netacs.org The cytolytic activity observed for this compound and kalata B1 supports the hypothesis that these peptides may act by disrupting cell membranes, potentially through pore formation. acs.org The higher hemolytic activity of this compound compared to kalata B1 has been attributed to the presence of additional positively charged residues in this compound. acs.org

Design and Synthesis of this compound Analogues for Optimized Activity and Specificity

The robust cyclic cystine knot framework of this compound makes it an excellent template for designing and synthesizing analogues with potentially improved or altered biological activities. researchgate.netnih.gov Chemical synthesis is a crucial tool in SAR studies of cyclic peptides, allowing for precise modifications to the amino acid sequence and structure. sci-hub.sersc.org

Strategies for this compound analogue development often involve modifying the amino acid residues within the flexible loops while preserving the core CCK structure. This approach allows researchers to investigate the impact of specific residue substitutions, insertions, or deletions on activity, stability, and specificity. For example, studies on kalata B1, a related cyclotide, have shown that substituting residues in surface-exposed hydrophobic patches can lead to analogues that retain the native fold but lack undesired activities like hemolysis. nih.gov

Chemical synthesis of cyclotides typically involves solid-phase peptide synthesis of the linear precursor, followed by cyclization and oxidative folding to form the disulfide bonds. rsc.orgntu.edu.sg Various ligation technologies, such as native chemical ligation (NCL), have been successfully applied to synthesize this compound and its analogues. sci-hub.sersc.orgntu.edu.sg Orthogonal protecting group strategies for cysteine residues are often employed to control the formation of the correct disulfide connectivities during oxidative folding. uq.edu.aursc.org

Analogue design can be guided by insights gained from identifying key structural motifs. For instance, if cationicity is found to be critical for a specific activity, analogues with altered numbers or arrangements of positively charged residues can be synthesized and tested. Similarly, modifying hydrophobic regions can influence membrane interactions and associated activities.

While specific detailed research findings on the synthesis and activity of a wide range of this compound analogues were not extensively detailed in the search results, the general strategies applied to cyclotides, including this compound, involve targeted modifications based on SAR insights to optimize properties like antimicrobial or anti-HIV activity while potentially reducing cytotoxicity. researchgate.netnih.govnih.govrsc.org

Computational and Chemoinformatic Approaches in this compound SAR Studies

Computational and chemoinformatic approaches play an increasingly important role in understanding this compound's SAR and guiding analogue design. These methods can complement experimental studies by providing insights into the molecule's three-dimensional structure, dynamics, and interactions with potential targets. nih.govresearchgate.netbiorxiv.org

Techniques such as molecular dynamics simulations can be used to study the conformational flexibility of this compound and its analogues and how this relates to their activity. Computational analysis of structural parameters like intra-molecular interactions, secondary structure content, hydrophobicity, root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration, and surface area can provide valuable information regarding the stability and functional reliability of this compound and its modified versions. nih.gov For example, computational investigations comparing Circulin-A and this compound have suggested that this compound exhibits higher structural stability based on several of these parameters. nih.gov

Chemoinformatic tools can be employed to analyze the physicochemical properties of this compound and a library of potential analogues. This includes assessing properties like charge distribution, hydrophobicity, and the presence of specific functional groups. Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to build predictive models that correlate structural descriptors with biological activity, helping to identify key features that drive potency and selectivity. plos.orgnih.gov While traditional QSAR models for peptides can be challenging, approaches that account for the spatial distribution and clustering of physicochemical properties on the peptide surface have shown promise for cyclotides. plos.orgnih.gov

Computational docking studies can be used to predict how this compound and its analogues might interact with potential membrane targets or other biomolecules. researchgate.net These studies can help to elucidate the mechanism of action and identify potential binding sites.

Analytical and Bioanalytical Methodologies for Circulin B Research

Chromatographic Techniques for Circulin-B Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for the analysis of peptides like this compound. HPLC is widely used to separate, identify, and quantify compounds in liquid samples based on their physico-chemical properties chemyx.com. It offers advantages such as high sensitivity, selectivity, versatility, and speed compared to traditional liquid chromatography chemyx.com.

LC-MS combines the separation power of HPLC with the mass analysis capabilities of Mass Spectrometry (MS) chemyx.comwikipedia.org. This hyphenated technique is particularly powerful for the analysis of complex mixtures, providing both separation and structural information through the mass-to-charge ratio of the eluting compounds chemyx.comwikipedia.org. LC-MS is well-suited for the analysis of large, polar, ionic, thermally unstable, and nonvolatile compounds, including peptides chemyx.comthermofisher.com. The coupling of LC with MS is attractive because liquid chromatography can separate delicate and complex natural mixtures, such as those of biological origin wikipedia.org.

While the complexity of cyclotide matrices and the presence of isomers can pose challenges for separation methods like capillary electrophoresis (CE) and HPLC, multidimensional liquid chromatography approaches have been investigated for the analysis of cyclotides researchgate.net.

Spectroscopic Methods for this compound Characterization (e.g., NMR, IR, UV-Vis, CD)

Spectroscopic methods provide crucial information about the structure, conformation, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure, dynamics, and interactions of molecules numberanalytics.comspectroscopyonline.com. Solution NMR spectroscopy has been used to determine the solution structure of this compound, comparing it with other cyclotides researchgate.netnih.gov. NMR data has also been utilized in deducing the disulfide connectivities in related cyclic peptides acs.org.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a sample, providing information about electronic transitions numberanalytics.comspectroscopyonline.com. UV-Vis spectroscopy is used for the quantification of biomolecules and can be applied to study molecular interactions numberanalytics.com. The concentration of peptides can be measured using the absorbance at 280 nm, with the molar extinction coefficient calculated from the amino acid composition acs.org. UV-Vis spectrophotometers have been used in studies involving this compound cusat.ac.in.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules wikipedia.org. It is a valuable tool in biophysical and biochemical research for gaining insights into the structural and stability characteristics of biomolecules, particularly for analyzing secondary structures of proteins and peptides wikipedia.org. Far-UV CD is commonly used to investigate the secondary structure of proteins wikipedia.org.

Infrared (IR) spectroscopy provides information on the molecular structure and composition of a sample by measuring the absorption of infrared radiation, which excites molecular vibrations numberanalytics.com. IR spectroscopy is used to identify chemical bonds and functional groups within molecules spectroscopyonline.com.

Mass Spectrometry-Based Quantification of this compound in Biological Matrices (non-human)

Mass spectrometry, particularly when coupled with chromatography (LC-MS/MS), is a sensitive and versatile technique for the quantification of compounds, including peptides, in complex biological matrices wikipedia.orgbiomedgrid.comnih.gov. While much of the literature on quantitative MS in biological matrices focuses on human samples or general applications, the principles and techniques are applicable to non-human biological matrices as well nih.gov.

Quantitative mass spectrometry often involves chromatographic separation prior to MS analysis to reduce matrix interferences nih.gov. Tandem mass spectrometry (MS/MS) provides increased selectivity and sensitivity by fragmenting the parent ions and measuring specific product ions biomedgrid.com. This is particularly useful for quantifying target analytes in complex samples.

For peptide quantification using MS, approaches may involve the analysis of intact peptides or, more commonly, the digestion of proteins into smaller peptides followed by the quantification of specific "surrogate" peptides biomedgrid.com. Label-based quantification strategies can also be employed, using isotopically labeled analogues mdpi.com.

While specific detailed research findings on the mass spectrometry-based quantification of this compound exclusively in non-human biological matrices were not extensively detailed in the provided search results, the general applicability and power of LC-MS/MS for peptide quantification in various biological samples are well-established biomedgrid.comnih.gov. Studies on related cyclic peptides, such as polymyxins, in biological matrices using LC-MS assays demonstrate the feasibility of this approach for similar compounds nih.gov.

Pre Clinical Pharmacological Studies of Circulin B in Non Human Models

Pharmacokinetic Profiling of Circulin-B in Non-Human Species

Pharmacokinetics (PK) describes the movement of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). nih.govoncohemakey.comcn-bio.com Understanding the PK profile of a compound in non-human species provides crucial insights into its in vivo behavior, including how readily it enters the bloodstream, where it travels in the body, how it is broken down, and how it is eliminated. nih.govoncohemakey.comcn-bio.commdpi.com This information is vital for predicting human pharmacokinetics and informing subsequent studies. pharmafeatures.comresearchgate.netdovepress.com

Detailed studies on the absorption, distribution, metabolism, and excretion of this compound specifically in non-human models are not extensively reported in the consulted literature. General ADME principles for peptides highlight challenges such as proteolytic degradation in the gastrointestinal tract and limited membrane permeability, which can impact absorption, particularly via oral routes. mdpi.comnih.govmdpi.commdpi.com Distribution is influenced by factors such as blood flow, lipophilicity, molecular size, and plasma protein binding. nih.govmdpi.combjid.org.br Metabolism of peptides can occur through enzymatic hydrolysis, and excretion typically involves renal or biliary routes depending on the peptide's size and properties. nih.govoncohemakey.combjid.org.br

While the cyclic structure of cyclotides like this compound confers enhanced stability compared to linear peptides, potentially influencing their ADME profile, specific data detailing the extent of absorption across different routes of administration in non-human species, the tissue distribution patterns, the metabolic pathways involved, or the primary routes and rates of excretion for this compound were not found in the search results. nih.govacs.orgresearchgate.netxiahepublishing.com

Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation in an unchanged form. nih.govoncohemakey.combjid.org.br Clearance is a measure of the body's ability to eliminate the drug from the systemic circulation. nih.govoncohemakey.combjid.org.br These parameters are critical for determining the systemic exposure to a drug. oncohemakey.comdovepress.com

Specific quantitative data on the bioavailability and clearance of this compound in non-human species were not identified in the provided search results. Studies on other peptides have shown that bioavailability can vary significantly depending on the route of administration and formulation. mdpi.commdpi.com Clearance mechanisms for peptides can include enzymatic degradation and renal filtration. nih.govoncohemakey.combjid.org.br

Data Table Placeholder: Non-Human Pharmacokinetic Parameters of this compound

Species Route of Administration Bioavailability (%) Clearance (mL/min/kg) Half-Life (hours) Cmax (µM) Tmax (hours)
[Species 1] [Route 1] Data not available Data not available Data not available Data not available Data not available

Pharmacodynamic Evaluation of this compound in Non-Human Disease Models

Pharmacodynamics (PD) investigates the biochemical and physiological effects of a drug on the body and its mechanism of action. oncohemakey.comcn-bio.com Pre-clinical PD studies in non-human disease models aim to assess the compound's biological activity and efficacy in a living system that mimics aspects of a human disease. nih.gov

Target engagement studies aim to confirm that a drug candidate interacts with its intended molecular target in vivo. acs.orgresearchgate.netpharmafeatures.comresearchgate.net Biomarkers are measurable indicators that can be used to assess drug activity, target engagement, or disease progression. acs.orgresearchgate.netresearchgate.netresearchgate.net

This compound has demonstrated anti-HIV and antimicrobial activities in in vitro settings, suggesting its potential targets are related to these activities. mdpi.comnih.govacs.orgresearchgate.netxiahepublishing.comnih.govresearchgate.netpsu.edu For instance, cyclotides are known to interact with lipid membranes, which could be a mechanism for their antimicrobial and antiviral effects. nih.govacs.orgresearchgate.net However, specific studies detailing the in vivo target engagement of this compound in non-human models or identifying specific biomarkers for its activity in these models were not found in the consulted literature. General approaches to target engagement and biomarker studies in preclinical development involve assessing the drug's interaction with the target and measuring downstream biological responses. acs.orgresearchgate.netresearchgate.netpharmafeatures.comresearchgate.net

Efficacy studies in in vivo non-human disease models are conducted to evaluate the ability of a drug candidate to produce a desired therapeutic effect in a living system. nih.gov Given this compound's reported anti-HIV and antimicrobial activities, relevant non-human models would include animal models of HIV infection or bacterial/fungal infections. mdpi.comnih.govacs.orgxiahepublishing.comnih.govresearchgate.netpsu.edu

While the anti-HIV and antimicrobial properties of this compound have been demonstrated in vitro, detailed reports of in vivo efficacy studies specifically for this compound in non-human disease models were not present in the search results. Studies on other cyclotides and peptides have utilized various animal models to assess efficacy against infections or other diseases. mdpi.comxiahepublishing.com

Data Table Placeholder: In Vivo Efficacy of this compound in Non-Human Models

Disease Model Species Outcome Measure Results
[Disease Model 1] [Species 1] [Measure 1] Data not available

Advanced Formulation Strategies for this compound Delivery in Pre-clinical Settings

The successful delivery of peptide therapeutics, including cyclotides like this compound, can be challenging due to their susceptibility to degradation and poor permeability across biological membranes. mdpi.comnih.govmdpi.commdpi.com Advanced formulation strategies are often necessary in preclinical settings to improve the stability, solubility, and bioavailability of peptide drug candidates and ensure adequate exposure at the target site. nih.govmdpi.commdpi.com

General advanced formulation strategies for peptide delivery in preclinical studies include approaches to enhance stability (e.g., pH optimization, use of buffers), improve solubility, and increase permeability or enable alternative routes of administration. nih.govmdpi.com These can involve techniques such as the use of penetration enhancers, protease inhibitors, nanotechnology-based products (e.g., nanoparticles, lipid-based formulations), and modified release formulations. mdpi.comnih.govmdpi.com

Specific details regarding advanced formulation strategies developed or evaluated specifically for this compound delivery in preclinical non-human settings were not found in the provided search results. However, the inherent stability of the cyclotide structure suggests it may be more amenable to certain formulation approaches compared to less stable linear peptides. nih.govacs.orgresearchgate.netxiahepublishing.commdpi.com

Interactions of Circulin B with Other Biological Systems and Molecules

Protein Binding Interactions of Circulin-B

This compound has been shown to engage in protein binding interactions, which are fundamental to its biological activities. Studies employing molecular docking have investigated the potential of this compound to interact with viral proteins, such as the envelope protein of the dengue virus (DENV) cabidigitallibrary.org. In silico screening revealed that this compound formed hydrogen bond interactions with the DENV envelope protein cabidigitallibrary.org. Specifically, this compound was among several plant peptides that showed high binding energy with the DENV envelope protein, suggesting a potential for inhibiting the insertion process of the trimeric envelope protein during fusion with host cells cabidigitallibrary.org.

Furthermore, this compound has been identified as a macrocyclic peptide with reported anti-HIV activity researchgate.net. Research has explored its potential to interact with key proteins involved in the HIV lifecycle, such as HIV-1 reverse transcriptase (HIV-1 RT) mdpi.com. While the precise binding mechanisms with HIV-1 RT require further detailed investigation, the identification of this compound in the context of anti-HIV research highlights its capacity for specific protein interactions relevant to viral inhibition mdpi.com.

The structural characteristics of cyclotides, including this compound, such as the presence and location of cationic residues, are suggested to play a role in their activity against Gram-negative bacteria, implying interactions with bacterial proteins or other components researchgate.netresearchgate.net. The unique cyclic cystine knot structure and the arrangement of disulfide bonds in this compound contribute to its stable scaffold, which is important for maintaining the conformation necessary for specific protein recognition and binding researchgate.net.

Membrane Interactions and Permeability Characteristics of this compound

Interactions with biological membranes are critical for the cellular uptake and activity of many peptides, including cyclotides like this compound. Cyclotides are known to interact with membranes, and this interaction is often correlated with their antimicrobial and other biological properties researchgate.net. The amphipathic character of some cyclotides, resulting from the localization of hydrophobic and hydrophilic patches on their molecular surface, facilitates their interaction with lipid bilayers researchgate.net.

Research suggests that the interaction of potent antibacterial cyclotides, including this compound, with bacterial membranes involves the embedding of a hydrophobic patch into the membrane, leading to membrane disruption researchgate.net. Studies using computational methods have investigated the stability of cyclotide-membrane interactions, indicating that potent cyclotides show higher stability during peptide-membrane interaction, lower transfer free energy, and greater penetration depth compared to less potent ones researchgate.net. These interactions can compromise the structure of the membrane, potentially leading to pore formation and leakage of cellular contents researchgate.net.

The permeability of peptides across cell membranes is influenced by factors such as size, lipophilicity, and structural features unc.edu. While passive permeability typically favors smaller molecules, macrocyclic peptides like this compound can exhibit cell permeability through various mechanisms, including direct membrane interaction and potentially active transport processes like endocytosis researchgate.netunc.edu. The unique cyclic structure and the presence of specific residues in this compound likely influence its membrane permeability characteristics researchgate.netresearchgate.net. Studies comparing this compound with other cyclotides suggest that structural differences, even with sequence similarity, can lead to different activities, potentially related to how they interact with membranes researchgate.net.

Modulation of Microbial Communities and Microbiome by this compound (e.g., gut microbiota)

This compound's demonstrated activity against both Gram-positive and Gram-negative bacteria suggests a potential to modulate microbial communities researchgate.netresearchgate.net. While direct studies specifically detailing the impact of this compound on complex microbiomes, such as the gut microbiota, are less extensively documented in the provided search results, its known antimicrobial properties indicate a capacity to influence bacterial populations.

Antimicrobial peptides, in general, can modulate microbial communities by selectively inhibiting or killing certain bacterial species nih.govmdpi.com. The gut microbiota is a complex ecosystem crucial for host health, and its composition can be influenced by various factors, including antimicrobial agents nih.govmdpi.comfrontiersin.org. Alterations in the gut microbiota composition (dysbiosis) have been associated with various health conditions nih.govmdpi.comfrontiersin.org.

Given this compound's antibacterial activity, it is plausible that exposure to this compound could lead to changes in the composition and balance of microbial communities. The extent and nature of this modulation would likely depend on the sensitivity of different bacterial species to this compound. Further research specifically investigating the effects of this compound on the diversity and function of the gut microbiota and other microbial communities would be necessary to fully understand this aspect of its biological interactions. The differential activity of this compound against different bacterial types researchgate.net suggests that any modulation of a mixed microbial community would likely be selective.

Future Research Directions and Challenges in Circulin B Science

Exploration of Unconventional Biological Activities of Circulin-B

While this compound is known for its anti-HIV and antimicrobial properties, the full extent of its biological activities remains to be elucidated researchgate.netnih.govnih.govpnas.org. Future research should focus on exploring unconventional activities beyond its established roles. Studies have shown that cyclotides, in general, exhibit diverse activities such as insecticidal, uterotonic, antitumor, antihelminthic, and anti-fouling effects researchgate.netnih.govnih.gov. Specifically, this compound has demonstrated potent activity against Escherichia coli and moderate activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria pnas.orgpsu.edu. Further investigation into its effects on other pathogens, including fungi and parasites, is warranted pnas.org. Additionally, exploring its potential in modulating immune responses or its effects on other cellular pathways could reveal novel therapeutic applications. The amphipathic nature of cyclotides, arising from clusters of hydrophobic and hydrophilic amino acids, is implicated in their membrane interactions, which could underlie various biological activities nih.govacs.org. Understanding how this compound interacts with different cell membranes could provide insights into its mechanisms of action and suggest new areas of research acs.org.

Advancements in Methodological Approaches for this compound Research

Advancements in research methodologies are crucial for a deeper understanding of this compound. Structural studies, primarily utilizing techniques like NMR spectroscopy, have provided valuable insights into its three-dimensional structure researchgate.netpsu.edu. This compound's structure has been determined and compared to other cyclotides like Circulin-A and kalata B1, revealing structural similarities despite sequence differences researchgate.netpsu.edu. This compound is noted to have a structure more similar to kalata B1, featuring three antiparallel β-sheets psu.edu. Circulin A and B differ by 5 residues, and the presence of disulfide bonds contributes to their structural stability researchgate.net. Computational methods, such as those used to analyze disulfide bond distances and predict membrane binding, are becoming increasingly important researchgate.netacs.org. Future research can leverage cryo-electron microscopy and advanced computational modeling to gain higher-resolution structural information and simulate its interactions with biological targets biorxiv.org. Furthermore, the application of advanced analytical techniques, such as hyphenated chromatography-mass spectrometry, can aid in the identification and characterization of this compound and its potential metabolites or derivatives in complex biological matrices uq.edu.au. The development of more sensitive and specific assays is also necessary for quantifying this compound in various samples and evaluating its activity in complex biological systems.

Challenges and Strategies in this compound Production and Scale-up

Producing sufficient quantities of this compound for extensive research and potential therapeutic development presents significant challenges. Natural extraction from plants, such as Chassalia parvifolia, can be low-yield and dependent on plant availability and growth conditions nih.govnih.gov. Chemical synthesis, while providing control over the peptide sequence, can be complex and inefficient for larger-scale production, particularly for cyclotides with their intricate disulfide bond network and cyclic backbone acs.orguq.edu.aursc.orgresearchgate.net. Strategies like solid-phase peptide synthesis (SPPS) followed by native chemical ligation (NCL) have been employed for cyclotide synthesis, including Circulin-A and this compound, but optimizing these methods for yield and purity at scale remains an area of research uq.edu.aursc.orgresearchgate.net. The use of orthogonal protecting groups for cysteine residues has been explored to facilitate regioselective disulfide formation uq.edu.au. Alternative approaches, such as recombinant production in heterologous expression systems, including plants or microorganisms, offer promising avenues for scalable and potentially more cost-effective production uq.edu.auresearchgate.net. However, achieving correct folding and disulfide bond formation in these systems can be challenging and requires further research and optimization acs.orguq.edu.au.

Integration of Multi-Omics Data for Comprehensive this compound Understanding

Integrating multi-omics data is essential for a comprehensive understanding of this compound's biological roles and mechanisms of action. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics studies related to this compound producing plants or biological systems treated with this compound nih.govbiorxiv.orgfrontiersin.org. Analyzing transcriptomic data from plants under different stress conditions could provide insights into the natural function and regulation of this compound biosynthesis uq.edu.au. Proteomic studies can help identify cellular targets or interacting proteins of this compound nih.gov. Metabolomics can reveal metabolic pathways affected by this compound, providing a broader picture of its biological impact nih.gov. Integrating these diverse datasets using bioinformatics and computational approaches can help identify key pathways, networks, and biological processes influenced by this compound, leading to a more holistic understanding of its activities biorxiv.orgfrontiersin.orgreddit.com. Challenges lie in the complexity of data integration and analysis from different omics platforms, requiring sophisticated computational tools and expertise biorxiv.orgfrontiersin.org.

Q & A

Q. What experimental methodologies are recommended for elucidating the structural properties of Circulin-B?

Category : Basic (Structural Characterization) Answer : To determine the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. NMR is particularly effective for analyzing solution-state conformations and dynamic behavior, while X-ray crystallography provides high-resolution static structural data. Mass spectrometry (MS) should complement these techniques to confirm molecular weight and purity . For novel compounds like this compound, reproducibility requires rigorous validation: repeated crystallography trials under varying conditions (e.g., pH, temperature) and cross-validation with computational modeling (e.g., molecular dynamics simulations) .

Q. How can researchers design assays to investigate this compound’s mechanism of action against microbial targets?

Category : Basic (Functional Analysis) Answer : Initial mechanistic studies should integrate in vitro assays such as:

  • Membrane disruption assays : Use fluorescent dyes (e.g., SYTOX Green) to monitor permeability changes in bacterial or fungal membranes.
  • Enzymatic inhibition screens : Target-specific assays (e.g., protease inhibition) to identify binding interactions.
  • Minimum inhibitory concentration (MIC) tests : Quantify bioactivity across microbial strains.
    To ensure validity, include positive/negative controls and replicate experiments across independent batches of this compound. Statistical analysis (e.g., ANOVA) should account for batch-to-batch variability .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound while maintaining bioactivity?

Category : Advanced (Synthesis & Optimization) Answer : Peptide synthesis challenges (e.g., low yield, misfolding) can be addressed via:

  • Solid-phase peptide synthesis (SPPS) : Optimize coupling reagents (e.g., HATU vs. HBTU) and deprotection conditions to minimize side reactions.
  • Recombinant expression : Use codon-optimized vectors in E. coli or yeast systems, paired with refolding protocols (e.g., oxidative shuffling for disulfide bonds).
  • Quality control : Employ reverse-phase HPLC and circular dichroism (CD) to verify folding and purity. Comparative bioactivity assays (e.g., MIC tests pre/post-optimization) are critical to confirm functional integrity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Category : Advanced (Data Analysis & Reproducibility) Answer : Discrepancies may arise from variability in experimental design (e.g., assay conditions, microbial strains). To address this:

  • Meta-analysis : Systematically review raw data from published studies, focusing on variables like pH, temperature, and solvent composition.
  • Orthogonal validation : Replicate key findings using multiple assays (e.g., MIC, time-kill kinetics, and genomic toxicity profiling).
  • Statistical frameworks : Apply multivariate regression to identify confounding factors (e.g., lasso regression for variable selection ). Transparent reporting of raw data and experimental parameters is essential .

Q. What computational approaches are suitable for analyzing this compound’s structure-activity relationships (SAR)?

Category : Advanced (Computational Modeling) Answer : SAR studies require integration of:

  • Molecular docking : Predict binding affinities to microbial targets (e.g., lipid II or ergosterol) using tools like AutoDock Vina.
  • Machine learning (ML) : Train models on existing bioactivity data to predict modifications that enhance potency or reduce toxicity.
  • Free-energy calculations : Use molecular dynamics (MD) simulations (e.g., MM-GBSA) to quantify binding energetics.
    Cross-validation with experimental mutagenesis (e.g., alanine scanning) is critical to confirm computational predictions .

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy and toxicity?

Category : Advanced (Preclinical Translation) Answer :

  • Animal models : Use murine systemic infection models with pharmacokinetic (PK) profiling to assess bioavailability and tissue distribution.
  • Dose optimization : Conduct dose-ranging studies with toxicity endpoints (e.g., renal/hepatic biomarkers).
  • Control groups : Include comparator antibiotics and vehicle controls to isolate this compound-specific effects.
    Adhere to ethical guidelines for animal studies, and validate findings with histopathology and plasma stability assays .

Methodological Frameworks for Rigorous Research

  • PICO/FINER Criteria : Apply these frameworks to ensure questions are Feasible, Novel, and Ethically sound (e.g., defining microbial populations, interventions, and outcomes) .
  • Data Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental reporting, including raw data deposition and detailed synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.